1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
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Description
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the formation of the urea linkage between an aryl isocyanate and an amine. In the context of the provided papers, different substituents on the phenyl rings and variations in the linking chains have been explored to optimize biological activity. For instance, the paper titled "Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents" describes the computer-aided design and synthesis of such compounds, which were then tested for their antiproliferative activity against various cancer cell lines .
Molecular Structure Analysis
The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of substituents like methoxy groups, thiophenyl, and oxadiazolyl can influence the compound's ability to interact with biological targets. For example, the presence of a pyridinylmethoxy group in the phenyl ring, as discussed in paper , is designed to enhance the interaction with the target protein, potentially acting as BRAF inhibitors.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and efficacy. The papers provided do not explicitly discuss the physical and chemical properties of "1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea," but they do mention the importance of substituents in enhancing biological activity and potentially improving pharmacokinetic profiles .
Scientific Research Applications
Cytotoxicity and Anticancer Activity
A study by Esteves-Souza et al. (2006) synthesized a series of urea and thiourea derivatives to evaluate their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds also underwent testing for their ability to inhibit DNA topoisomerases I and II-alpha, showing promising antiproliferative actions (Andressa Esteves-Souza et al., 2006).
Gelation and Physical Properties Tuning
Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea and its ability to form hydrogels in various acids at low pH levels. The morphology and rheology of these gels could be adjusted by the identity of the anion, showcasing a method for tuning the gels' physical properties (G. Lloyd & J. Steed, 2011).
Antiproliferative Effects
Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, with one showing potent inhibitory activity comparable to the control sorafenib (Jian Feng et al., 2020).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-28-17-10-9-15(13-18(17)29-2)23-22(27)24-16-7-4-3-6-14(16)12-20-25-21(26-30-20)19-8-5-11-31-19/h3-11,13H,12H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYSFBDFZJGKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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